7-(2-Furyl)-1,4-thiazepan-5-one
CAS No.: 2897-08-7
Cat. No.: VC2727069
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2897-08-7 |
|---|---|
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.26 g/mol |
| IUPAC Name | 7-(furan-2-yl)-1,4-thiazepan-5-one |
| Standard InChI | InChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11) |
| Standard InChI Key | LDCCICYSDLTBAP-UHFFFAOYSA-N |
| SMILES | C1CSC(CC(=O)N1)C2=CC=CO2 |
| Canonical SMILES | C1CSC(CC(=O)N1)C2=CC=CO2 |
Introduction
Chemical Structure and Properties
Structural Features
7-(2-Furyl)-1,4-thiazepan-5-one consists of a seven-membered thiazepane ring system containing a sulfur atom at position 1 and a nitrogen atom at position 4. The compound features a carbonyl group (ketone) at position 5 and a 2-furyl substituent at position 7. The furan portion contributes aromatic character to the molecule, while the thiazepane ring provides a unique three-dimensional structure with specific spatial arrangements of the sulfur and nitrogen atoms.
The structural arrangement creates multiple sites for potential chemical interactions, including hydrogen bonding through the nitrogen atom and carbonyl oxygen, coordination through the sulfur atom, and π-interactions through the furan ring. These characteristics potentially influence the compound's physical properties, chemical reactivity, and biological interactions.
Physical and Chemical Properties
Based on analysis of similar heterocyclic compounds and established principles of organic chemistry, the following properties can be inferred for 7-(2-Furyl)-1,4-thiazepan-5-one:
Compared to similar compounds in the search results, 7-(2-Furyl)-1,4-thiazepan-5-one shows distinct properties. For instance, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one has a molecular weight of 225.28 g/mol and contains a fluorophenyl group instead of a furyl group. Similarly, 7-Methyl-2-(2-furyl)-1,8-naphthyridine-4(1H)-one has a molecular weight of 226.23 g/mol, with properties including an XLogP3 value of 2, one hydrogen bond donor, and four hydrogen bond acceptors .
Synthesis Methods
General Synthetic Approaches
The synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one typically involves cyclization reactions of appropriate precursors under controlled conditions. Based on general principles of heterocyclic chemistry and synthetic methodologies for similar compounds, several approaches can be considered:
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Cyclization of open-chain precursors containing both sulfur and nitrogen functionalities
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Construction of the thiazepane ring through sulfur-nitrogen bond formation
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Introduction of the furyl group through coupling reactions with the preformed thiazepane scaffold
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Ring expansion of smaller heterocycles to form the seven-membered thiazepane ring
Reaction Conditions and Considerations
The synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one requires careful control of reaction conditions to ensure selectivity and optimize yield. Key considerations include:
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Temperature control: Cyclization reactions to form seven-membered rings often require specific temperature conditions to favor ring closure over competing pathways
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Catalyst selection: Various catalysts may be employed to facilitate bond formation, particularly for introducing the furyl group
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Solvent effects: The choice of solvent can significantly impact reaction efficiency and product distribution
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Purification techniques: Given the complex nature of heterocyclic syntheses, appropriate purification methods are essential to obtain the target compound in high purity
Similar heterocyclic compounds often require catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production may involve optimized large-scale synthesis methods and advanced purification techniques.
Chemical Reactivity
Reactivity of the Furan Moiety
The furan component of 7-(2-Furyl)-1,4-thiazepan-5-one contributes distinctive reactivity patterns characteristic of aromatic heterocycles. Furan is known to be more reactive than benzene due to its electron-rich nature and exhibits several key reaction types :
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Electrophilic aromatic substitution: Occurs preferentially at positions 2 and 5 of the furan ring
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Diels-Alder reactions: Furan can act as a diene in cycloaddition reactions
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Ring-opening reactions: Under acidic conditions, the furan ring can undergo opening to form various products
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Oxidation: The furan ring may be susceptible to oxidative transformations
The aromatic character of furan is attributed to the delocalized electron cloud above and below the ring plane, creating a π-electron system that follows Hückel's rule . This electronic arrangement influences the reactivity profile of the furyl group in 7-(2-Furyl)-1,4-thiazepan-5-one.
Reactivity of the Thiazepane Ring
The thiazepane portion of the molecule presents several reactive sites due to the presence of sulfur and nitrogen heteroatoms:
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Nucleophilic reactions at the nitrogen: The nitrogen atom can participate in alkylation, acylation, or other nucleophilic reactions
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Sulfur-centered reactions: The sulfur atom may undergo oxidation to form sulfoxides or sulfones
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Ring modifications: The seven-membered ring system may be susceptible to ring contraction or expansion reactions
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Conformational flexibility: The non-rigid nature of the seven-membered ring allows for various conformational states that can influence reactivity patterns
Carbonyl Reactivity
The ketone functionality at position 5 exhibits typical carbonyl group reactivity, including:
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Nucleophilic addition reactions leading to alcohols, imines, or hydrazones
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Reduction reactions to form alcohols
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Condensation reactions with appropriate nucleophiles
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Enolization and subsequent reactions through the enol form
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of 7-(2-Furyl)-1,4-thiazepan-5-one would require systematic studies comparing its biological effects with those of structural analogs. Modifications that could potentially influence activity include:
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Substitution on the furan ring
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Alterations to the thiazepane ring size or heteroatom positioning
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Functionalization of the nitrogen atom
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Modification of the carbonyl group
Synthetic Utility
Beyond potential biological applications, 7-(2-Furyl)-1,4-thiazepan-5-one may serve as a valuable synthetic intermediate for the preparation of more complex structures. The presence of multiple reactive sites provides opportunities for selective functionalization to generate diverse derivatives with potentially enhanced properties.
Comparative Analysis with Related Compounds
Comparison with Fluorophenyl Analogs
7-(2-Fluorophenyl)-1,4-thiazepan-5-one represents a close structural analog of our target compound, differing only in the nature of the aromatic substituent at position 7:
| Property | 7-(2-Furyl)-1,4-thiazepan-5-one | 7-(2-Fluorophenyl)-1,4-thiazepan-5-one |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂S | C₁₁H₁₂FNOS |
| Molecular Weight | ~197 g/mol (calculated) | 225.28 g/mol |
| Aromatic Component | Furan (5-membered heterocycle) | Fluorophenyl (6-membered ring) |
| Electronic Properties | Electron-rich furan ring | Electron-withdrawing fluorine effect |
| Potential Applications | Research ongoing | Antimicrobial, antiviral, anticancer potential |
The fluorophenyl derivative features distinct electronic properties due to the presence of the electronegative fluorine atom, which may influence its interactions with biological targets. The mechanism of action for such compounds often involves modulation of neurotransmitter systems or enzyme inhibition.
Comparison with Complex Derivatives
More complex derivatives containing both thiazepane and furan elements demonstrate the versatility of these structural motifs. For example, [(7R)-7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone represents a sophisticated molecule incorporating both structural elements in a larger framework :
This comparison highlights how thiazepane and furan structural elements can be incorporated into more complex molecular frameworks for specific applications, potentially including pharmaceutical development.
Future Research Directions
Research on 7-(2-Furyl)-1,4-thiazepan-5-one and related compounds could profitably explore several directions:
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Comprehensive characterization of physical and spectroscopic properties to establish baseline data for structure-property relationships
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Development of optimized synthetic routes with improved yields and selectivity
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Systematic evaluation of biological activities across multiple therapeutic targets
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Investigation of structure-activity relationships through preparation and testing of strategic derivatives
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Exploration of potential applications in materials science, catalysis, or other non-pharmaceutical areas
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Computational studies to elucidate electronic properties and conformational preferences
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